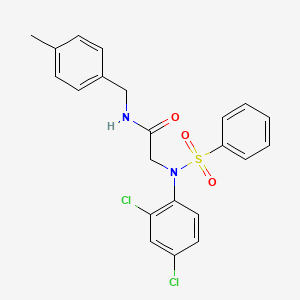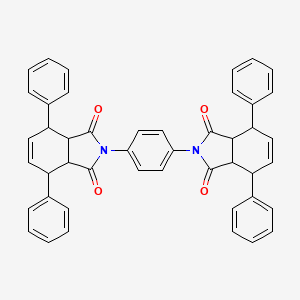![molecular formula C20H30N2O3 B5977593 2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical name, Oxo-M.
作用機序
The mechanism of action of Oxo-M involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Oxo-M has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Oxo-M has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been found to reduce blood glucose levels in diabetic mice. Additionally, Oxo-M has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using Oxo-M in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is involved in various cellular processes. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Oxo-M. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of Oxo-M and its toxicity in vivo.
合成法
The synthesis method of Oxo-M involves the reaction between 3-phenylpropylamine and 3-chloropropionyl chloride, followed by the reaction with morpholine and sodium hydroxide. The final product is obtained through the reaction with 1,2-epoxypropane and purification through column chromatography.
科学的研究の応用
Oxo-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
3-(oxazinan-2-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-20(11-13-22-12-4-5-15-25-22)21-14-16-24-19(17-21)10-6-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXHROFMIEWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)
![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)

![8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5977583.png)
![4-(2-hydroxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5977585.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)